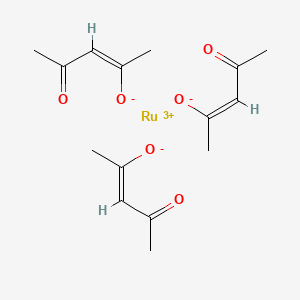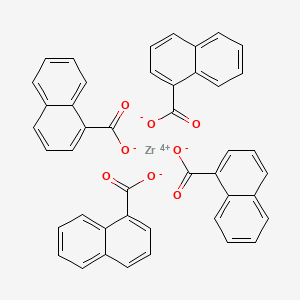
Octakis(trimethylsiloxy)silsesquioxane
Overview
Description
Octakis(trimethylsiloxy)silsesquioxane is a useful research compound. Its molecular formula is C24H72O10Si11 and its molecular weight is 829.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor to Hybrid Nanocomposites
It can be synthesized by hydrosilylation of allyl alcohol, leading to derivatives like octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and octamethacrylate derivative, useful as precursors to organic/inorganic hybrid nanocomposites (Zhang & Laine, 2000).
Formation of Functional Cube-like Silsesquioxanes
It has been used to synthesize pure cube-like octakis(methacryloxypropyl) silsesquioxane, a crystalline solid with potential for further functionalization (Peng et al., 2014).
Building Molecular Composites
A high yield synthesis approach for octakis(hydrodimethylsiloxy)octasilsesquioxane has been reported, confirming its role as a key building block for molecular composites (Provatas et al., 1998).
Enhancing Polymer Nanocomposites
Its derivatives have been found to influence the physical properties of polymer nanocomposites significantly, affecting aspects like thermal stability and crystallization kinetics (Huang et al., 2009).
Synthesis of Cage-like Structures
A method for synthesizing cage-like octa(trimethylsiloxy)silsesquioxane via trimethylsilylation of cubic tetramethylammonium silicate octamer has been developed (Hu et al., 1999).
Functionalization Via Nucleophilic Substitution
It has been used for the efficient synthesis of a family of functionalized silsesquioxanes, enabling the creation of diverse structures (Dutkiewicz et al., 2009).
Starburst and Dendritic Polyhedral Oligosilsesquioxanes
Hydrosilylative reactions involving octakis(dimethylsiloxy)silsesquioxane have led to the production of starburst-type giant silsesquioxanes and second-generation dendritic molecules (Wada et al., 2005).
properties
IUPAC Name |
bis(trimethylsilyl) bis[tris(trimethylsilyloxy)silyl] silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72O10Si11/c1-35(2,3)25-43(26-36(4,5)6,27-37(7,8)9)33-45(31-41(19,20)21,32-42(22,23)24)34-44(28-38(10,11)12,29-39(13,14)15)30-40(16,17)18/h1-24H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKPQBXDHFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72O10Si11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



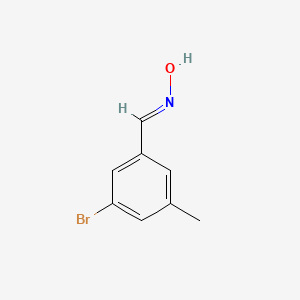
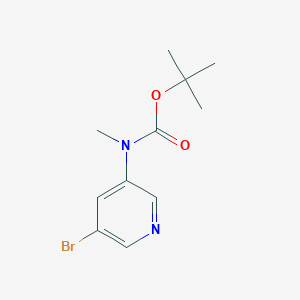
![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
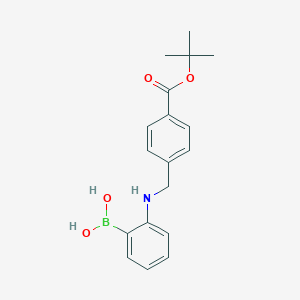
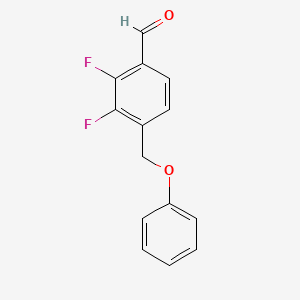
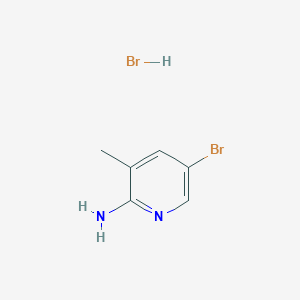

![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
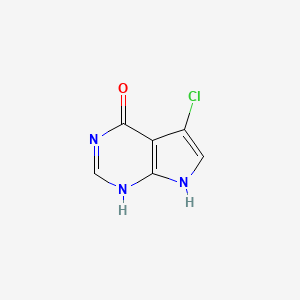
![2-[3-[3-(Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoyloxy]ethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B7947081.png)
